2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
This compound is a pyrimidine derivative featuring a trifluoromethyl-substituted pyrimidine moiety linked via a piperazine bridge to a central pyrimidine core. Key structural elements include:
- 2-methyl group: Enhances steric bulk and may influence binding interactions.
- 4-(1H-pyrazol-1-yl) substituent: A heterocyclic group contributing to hydrogen bonding and π-π stacking in target engagement.
- 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}: A piperazine linker connected to a trifluoromethylpyrimidine, likely improving solubility and pharmacokinetic properties via the polar piperazine group while the trifluoromethyl group enhances metabolic stability .
The compound’s design aligns with medicinal chemistry strategies for kinase inhibitors, where pyrimidine cores and trifluoromethyl groups are common pharmacophores .
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8/c1-12-24-15(10-16(25-12)28-4-2-3-23-28)27-7-5-26(6-8-27)14-9-13(17(18,19)20)21-11-22-14/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGBTMJDLPDCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
Core Structure Variations: The target compound’s pyrimidine core differs from GDC-0941’s thienopyrimidine scaffold, which confers distinct electronic properties and binding affinities. Thienopyrimidines are often prioritized for kinase inhibition due to their planar structure and ability to occupy hydrophobic pockets . Pyrimidine derivatives with trifluoromethyl groups (e.g., target compound and 1006441-37-7) exhibit enhanced metabolic stability compared to non-fluorinated analogs .
Substituent Impact: Piperazine Linkers: Present in both the target compound and GDC-0941, piperazine improves solubility and enables modular synthesis via nucleophilic substitution reactions (e.g., coupling with sulfonyl chlorides or trifluoromethylpyrimidines) . Trifluoromethyl vs.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods described for related pyrimidine-piperazine hybrids, such as refluxing piperazine intermediates with halogenated pyrimidines in the presence of triethylamine .
- Isomerization pathways observed in pyrazolopyrimidine derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) highlight the importance of reaction conditions in ensuring regiochemical fidelity .
Pharmacological Considerations
- Kinase Inhibition: GDC-0941’s thienopyrimidine scaffold demonstrates nanomolar potency against PI3Kα, a target in oncology. The target compound’s pyrimidine core and trifluoromethyl group may similarly engage ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
